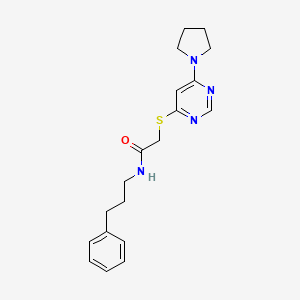
N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N4OS and its molecular weight is 356.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a phenylpropyl group, a pyrimidine ring, and a thioacetamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity
1. Anticancer Activity:
Research indicates that derivatives of pyrimidine compounds often exhibit anticancer properties. For instance, studies have shown that pyrimidine analogs can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may share these properties due to the structural similarities with known active compounds .
2. Neuroprotective Effects:
In related studies involving pyrrolidine derivatives, compounds have demonstrated neuroprotective effects against excitotoxicity in neuronal models. For example, the neuroprotective role of certain pyrrolidine-containing compounds has been linked to the modulation of signaling pathways such as AKT and PKA, which are crucial for cell survival under stress conditions .
3. Antimicrobial Properties:
Pyrimidine derivatives have also been explored for their antimicrobial activities. The thioacetamide group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Modulation of Signal Transduction: The interaction with receptors involved in neuroprotection suggests that this compound may influence cellular signaling cascades that promote survival and reduce apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Protection against excitotoxicity | |
| Antimicrobial | Enhanced membrane penetration leading to efficacy |
Case Study Example
One notable study investigated a series of pyrimidine derivatives for their anticancer activity against A431 vulvar epidermal carcinoma cells. The results indicated significant inhibition of cell migration and invasion, suggesting that modifications similar to those in this compound could yield potent anticancer agents .
特性
IUPAC Name |
N-(3-phenylpropyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c24-18(20-10-6-9-16-7-2-1-3-8-16)14-25-19-13-17(21-15-22-19)23-11-4-5-12-23/h1-3,7-8,13,15H,4-6,9-12,14H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPRJFFYPFXHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














